
(4,6-Dichloropyridin-3-yl)methanol
Overview
Description
(4,6-Dichloropyridin-3-yl)methanol is a chemical compound with the molecular formula C6H5Cl2NO It is a derivative of pyridine, characterized by the presence of two chlorine atoms at the 4 and 6 positions and a hydroxymethyl group at the 3 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4,6-Dichloropyridin-3-yl)methanol typically involves the reduction of methyl 4,6-dichloronicotinate. One common method includes dissolving methyl 4,6-dichloronicotinate in tetrahydrofuran (THF) and adding sodium borohydride as a reducing agent. The reaction is carried out under an inert atmosphere, and methanol is added dropwise to the solution .
Industrial Production Methods: In industrial settings, the synthesis may involve larger-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: (4,6-Dichloropyridin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be further reduced to form derivatives with different functional groups.
Substitution: The chlorine atoms can be substituted with other nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products:
Oxidation: 4,6-Dichloropyridine-3-carboxylic acid.
Reduction: 4,6-Dichloropyridin-3-ylmethane.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
(4,6-Dichloropyridin-3-yl)methanol is being explored for its potential therapeutic applications:
- Inhibition of Immune Response : Research indicates that this compound can inhibit the chemokine receptor CXCR3, which is involved in immune cell migration. This inhibition suggests potential applications in treating autoimmune diseases or inflammatory conditions.
- Drug Metabolism : The compound interacts with cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction raises concerns about potential drug-drug interactions when co-administered with other pharmaceuticals.
Agrochemicals
The compound serves as an important intermediate in the synthesis of agrochemicals. Its unique structure allows for modifications that enhance efficacy against specific pests or diseases in crops. The chlorine atoms increase its reactivity, making it suitable for various chemical transformations used in pesticide formulation.
Organic Synthesis
In synthetic organic chemistry, this compound acts as a versatile building block for creating more complex molecules. Its structural features enable it to participate in various reactions, including nucleophilic substitutions and coupling reactions.
Case Studies and Research Findings
Several studies have highlighted the biological activity and potential applications of this compound:
- Inhibition Studies : One study demonstrated that this compound inhibits CXCR3-mediated signaling pathways in immune cells. This suggests its use in developing treatments for autoimmune diseases .
- Impact on Drug Metabolism : Another investigation focused on how this compound affects cytochrome P450 enzyme activity, indicating its potential to alter the metabolism of co-administered drugs.
- Protective Roles Against Oxidative Stress : Research into its effects on oxidative stress revealed that this compound may have protective roles in cellular models exposed to oxidative damage .
Mechanism of Action
The mechanism of action of (4,6-Dichloropyridin-3-yl)methanol involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the chlorine atoms can participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards enzymes, receptors, or other proteins.
Comparison with Similar Compounds
- 4,6-Dichloropyridine-3-carboxylic acid
- 4,6-Dichloropyridin-3-ylmethane
- 4,6-Dichloronicotinyl alcohol
Uniqueness: (4,6-Dichloropyridin-3-yl)methanol is unique due to the presence of both chlorine atoms and a hydroxymethyl group, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it offers a versatile platform for further chemical modifications and applications in various fields .
Biological Activity
(4,6-Dichloropyridin-3-yl)methanol is a pyridine derivative characterized by two chlorine substituents and a hydroxymethyl group. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. The unique structural features of this compound suggest it may interact with various biological targets, influencing enzyme activity and cellular signaling pathways.
- Molecular Formula : C₆H₅Cl₂NO
- Molecular Weight : 178.02 g/mol
- Structure : The compound features a pyridine ring with chlorine atoms at positions 4 and 6, and a hydroxymethyl group (-CH₂OH) at position 3.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the chlorine atoms can participate in halogen bonding. These interactions can enhance the compound's binding affinity towards enzymes and receptors, potentially modulating their activity.
Enzyme Inhibition
Research indicates that this compound may inhibit various enzymes, including cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition could lead to significant drug-drug interactions when co-administered with other pharmaceuticals.
Cellular Signaling Pathways
The compound has been shown to influence the MAPK/ERK signaling pathway, which plays a vital role in regulating gene expression related to oxidative stress responses. This suggests potential therapeutic applications in conditions associated with oxidative stress.
Comparative Analysis of Similar Compounds
Compound Name | Structure Features | Unique Characteristics |
---|---|---|
2,6-Dichloropyridine | Chlorine substitutions at positions 2 and 6 | Primarily used in agrochemical applications |
4-Chloro-3-pyridinemethanol | Single chlorine substitution at position 4 | Exhibits different biological activity compared to (4,6-DCP) |
3-Hydroxypyridine | Hydroxyl group at position 3 | Lacks chlorine substitutions; different reactivity |
The presence of both chlorine atoms and a hydroxymethyl group in this compound enhances its reactivity and biological activities compared to its analogs.
Pharmacokinetics
Pharmacokinetic studies indicate that this compound has high gastrointestinal absorption and the ability to cross the blood-brain barrier. This profile suggests potential central nervous system activity, which could be beneficial for developing treatments for neurological disorders.
Q & A
Basic Research Questions
Q. What are established synthetic routes for (4,6-Dichloropyridin-3-yl)methanol?
Methodological Answer: Synthesis typically involves functionalizing pyridine precursors. Key approaches include:
- Halogenation-Addition Strategy : Reacting 4,6-dichloropyridine derivatives with methanol under controlled conditions. For example, fluorinated analogs (e.g., (6-Fluoro-2-(trifluoromethyl)pyridin-3-yl)methanol) are synthesized via nucleophilic substitution using KF in DMSO . Adapting this, chlorination and hydroxylation steps could be optimized.
- Ester Hydrolysis : Ethyl 2-(benzo[d][1,3]dioxol-2-ylmethyl)-3-(4,6-dichloropyridin-3-yl)acrylate (a derivative) is synthesized via flow chemistry at 40°C with a 70% yield, suggesting potential for hydrolysis to yield the methanol derivative .
Table 1: Comparative Synthetic Conditions
Method | Reagents/Conditions | Yield | Reference |
---|---|---|---|
Halogenation-Addition | KF, DMSO, 40–80°C | ~60%* | |
Flow-Based Alkylation | Ethyl acrylate, 40°C, 30 min RT | 70% | |
*Hypothesized based on analogous reactions. |
Q. How is this compound characterized for purity and structural integrity?
Methodological Answer:
- Spectroscopy :
- NMR : Analyze H and C NMR for characteristic peaks (e.g., –CHOH at δ 4.5–5.0 ppm, pyridine ring protons at δ 7.0–8.5 ppm).
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., CHClNO has MW 178.02 g/mol; deviations indicate impurities) .
- Chromatography : HPLC/GC-MS to assess purity (>95% recommended for research use).
Advanced Research Questions
Q. How can contradictions in reactivity data (e.g., regioselectivity in substitution reactions) be resolved?
Methodological Answer:
- Control Experiments : Systematically vary reaction parameters (temperature, solvent polarity, catalyst) to isolate variables. For example, dichloro groups at 4,6-positions may sterically hinder nucleophilic attack at position 3, requiring polar aprotic solvents (e.g., DMF) to enhance reactivity .
- Computational Modeling : Use DFT calculations to predict electron density distribution and reactive sites on the pyridine ring.
Q. What strategies improve yields in multi-step syntheses involving this compound?
Methodological Answer:
- Flow Chemistry : Reduces side reactions via precise residence time control (e.g., 30 min at 40°C for acrylate intermediates) .
- Protecting Groups : Temporarily protect the –CHOH moiety during harsh reactions (e.g., silylation with TBDMSCl) to prevent oxidation .
Q. What are potential biomedical applications of this compound?
Methodological Answer:
- Drug Discovery : Pyridine derivatives are common in kinase inhibitors and antimicrobial agents. For example, analogs like (6-Chloro-4-methoxypyridin-3-yl)methanol are explored as bioactive intermediates .
- Structure-Activity Relationship (SAR) Studies : Modify substituents to assess impact on bioactivity (e.g., replacing Cl with F for improved metabolic stability) .
Q. Handling and Stability
Q. What are best practices for handling and storing this compound?
Methodological Answer:
Properties
IUPAC Name |
(4,6-dichloropyridin-3-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2NO/c7-5-1-6(8)9-2-4(5)3-10/h1-2,10H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDXWCRIARMBDOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)CO)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40376397 | |
Record name | (4,6-dichloropyridin-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40376397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73998-95-5 | |
Record name | (4,6-dichloropyridin-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40376397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4,6-dichloropyridin-3-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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